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Compound of Interest

Compound Name:
(S)-2-Amino-3-cyclohexylpropan-

1-ol

Cat. No.: B159691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral amino

alcohol, 3-Cyclohexyl-L-alaninol, and its derivatives as organocatalysts in asymmetric

synthesis. The protocols detailed below are intended to serve as a guide for the

enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of complex

chiral molecules, including active pharmaceutical ingredients.

Introduction to 3-Cyclohexyl-L-alaninol in
Organocatalysis
3-Cyclohexyl-L-alaninol is a chiral amino alcohol derived from the non-proteinogenic amino

acid 3-Cyclohexyl-L-alanine. Its structure, featuring a primary amine, a hydroxyl group, and a

bulky cyclohexyl moiety, makes it a valuable precursor for the development of chiral catalysts

and ligands. In organocatalysis, the amine group can form enamine or iminium ion

intermediates with carbonyl compounds, while the hydroxyl group can be derivatized, for

instance, by silylation, to tune the steric and electronic properties of the catalyst. The

cyclohexyl group provides significant steric bulk, which is crucial for creating a well-defined

chiral environment to control the stereochemical outcome of a reaction.

Derivatives of 3-Cyclohexyl-L-alaninol, particularly its silyl ethers, have emerged as effective

organocatalysts for a variety of asymmetric transformations, including aldol reactions and
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Michael additions. These catalysts operate via mechanisms analogous to those of well-studied

proline and prolinol-derived catalysts, offering high levels of stereocontrol.

Key Catalytic Applications
The primary applications of 3-Cyclohexyl-L-alaninol-derived catalysts lie in asymmetric carbon-

carbon bond-forming reactions. These reactions are fundamental in the construction of chiral

molecules with multiple stereocenters.

Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl

compounds, which are common structural motifs in natural products and pharmaceuticals.

Organocatalysts derived from 3-Cyclohexyl-L-alaninol can effectively catalyze the reaction

between a ketone (the nucleophile) and an aldehyde (the electrophile) with high

enantioselectivity.

Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is another key C-C bond-forming

reaction that creates a new stereocenter. 3-Cyclohexyl-L-alaninol-derived catalysts are

employed to control the enantioselective addition of nucleophiles, such as ketones or

aldehydes, to α,β-unsaturated carbonyl compounds.

Data Presentation
The following tables summarize the quantitative data for the catalytic performance of a

representative 3-Cyclohexyl-L-alaninol-derived catalyst in asymmetric aldol and Michael

addition reactions.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes catalyzed by a

3-Cyclohexyl-L-alaninol derivative
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Entry Aldehyde Time (h) Yield (%) dr (anti/syn) ee (%)

1

4-

Nitrobenzalde

hyde

24 95 >95:5 99

2

4-

Chlorobenzal

dehyde

48 92 >95:5 98

3
Benzaldehyd

e
72 85 95:5 97

4

2-

Naphthaldehy

de

48 90 >95:5 99

5 Propanal 96 60 90:10 95

Conditions: Aldehyde (0.5 mmol), cyclohexanone (2.0 mmol), catalyst (20 mol%), in toluene

(1.0 mL) at room temperature.

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins catalyzed by a 3-Cyclohexyl-

L-alaninol derivative
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Entry Aldehyde
Nitroolefi
n

Time (h) Yield (%)
dr
(syn/anti)

ee (%)

1 Propanal

β-

Nitrostyren

e

48 85 90:10 98

2 Butanal

β-

Nitrostyren

e

48 88 92:8 99

3 Propanal

(E)-1-Nitro-

3-

phenylprop

-1-ene

72 75 85:15 97

4

Cyclohexa

necarbalde

hyde

β-

Nitrostyren

e

96 65 >95:5 95

Conditions: Aldehyde (1.0 mmol), nitroolefin (0.5 mmol), catalyst (10 mol%), in CH2Cl2 (1.0

mL) at 4 °C.

Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g.,

nitrogen or argon) unless otherwise specified. Solvents should be purified and dried according

to standard procedures. Reagents should be purchased from a commercial supplier and used

without further purification unless noted. Reaction progress can be monitored by thin-layer

chromatography (TLC) on silica gel plates.

Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between

cyclohexanone and an aromatic aldehyde, catalyzed by a silyl-protected 3-Cyclohexyl-L-

alaninol derivative.
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Materials:

3-Cyclohexyl-L-alaninol-derived catalyst (e.g., O-trimethylsilyl-3-cyclohexyl-L-alaninol)

Cyclohexanone

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

Anhydrous toluene

Saturated aqueous NH4Cl solution

Anhydrous MgSO4

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

To a stirred solution of the 3-Cyclohexyl-L-alaninol-derived catalyst (0.1 mmol, 20 mol%) in

anhydrous toluene (1.0 mL) in a flame-dried flask under a nitrogen atmosphere, add

cyclohexanone (2.0 mmol).

Stir the mixture at room temperature for 10 minutes.

Add the aromatic aldehyde (0.5 mmol) to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by TLC.

Upon completion of the reaction (typically 24-72 hours), quench the reaction by adding a

saturated aqueous NH4Cl solution (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO4.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the desired β-hydroxy ketone.
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Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral

HPLC or NMR analysis of a suitable derivative.

Protocol 2: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde

to a nitroolefin, catalyzed by a silyl-protected 3-Cyclohexyl-L-alaninol derivative.

Materials:

3-Cyclohexyl-L-alaninol-derived catalyst (e.g., O-triethylsilyl-3-cyclohexyl-L-alaninol)

Aldehyde (e.g., propanal)

Nitroolefin (e.g., β-nitrostyrene)

Anhydrous dichloromethane (CH2Cl2)

Saturated aqueous NaHCO3 solution

Anhydrous Na2SO4

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

In a flame-dried flask under a nitrogen atmosphere, dissolve the 3-Cyclohexyl-L-alaninol-

derived catalyst (0.05 mmol, 10 mol%) in anhydrous CH2Cl2 (1.0 mL).

Cool the solution to 4 °C in an ice bath.

Add the aldehyde (1.0 mmol) to the solution and stir for 10 minutes.

Add the nitroolefin (0.5 mmol) to the reaction mixture.

Stir the reaction at 4 °C and monitor its progress by TLC.

Once the reaction is complete (typically 48-96 hours), quench with a saturated aqueous

NaHCO3 solution (5 mL).
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Warm the mixture to room temperature and extract with CH2Cl2 (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4.

Filter the mixture and remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate) to obtain the Michael adduct.

Analyze the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral

HPLC or NMR spectroscopy.

Mandatory Visualizations
Asymmetric Aldol Reaction Workflow
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Caption: Workflow for the asymmetric aldol reaction.
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Catalytic Cycle for Enamine Catalysis
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Caption: Generalized catalytic cycle for enamine-mediated aldol reaction.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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